1,1,3,3-Tetrabromoacetone

Description

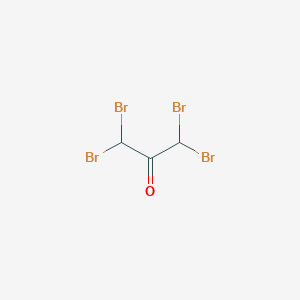

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetrabromopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br4O/c4-2(5)1(8)3(6)7/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMNBOHOBWEEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345973 | |

| Record name | 1,1,3,3-Tetrabromoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22612-89-1 | |

| Record name | 1,1,3,3-Tetrabromoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-Tetrabromoacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1,3,3-Tetrabromoacetone CAS number and properties

An In-depth Technical Guide to 1,1,3,3-Tetrabromoacetone for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a significant polyhalogenated ketone utilized in specialized organic synthesis. We will delve into its fundamental properties, synthesis protocols, reactivity, applications, and critical safety protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Identity and Physicochemical Properties

This compound, identified by CAS Number 22612-89-1 , is a crystalline solid that serves as a potent electrophilic building block in synthetic chemistry.[1][2][3] Its chemical structure features an acetone backbone where all four alpha-hydrogens have been substituted by bromine atoms. This extensive halogenation profoundly influences its reactivity and physical characteristics.

Synonyms: The compound is also known as 1,1,3,3-Tetrabromo-2-propanone or a,a,a',a'-Tetrabromoacetone.[4][5]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 22612-89-1 | [1][2][3] |

| Molecular Formula | C₃H₂Br₄O | [1][2][6] |

| Molecular Weight | 373.66 g/mol | [1][6] |

| Appearance | White to light yellow solid/crystal | [2] |

| Melting Point | 36°C | [4] |

| Boiling Point | 311.4°C at 760 mmHg | [4] |

| Density | 2.904 g/cm³ (Predicted) | [4][5] |

| Flash Point | 125.3°C | [4] |

| Vapor Pressure | 0.000566 mmHg at 25°C | [4] |

| Refractive Index | 1.648 | [4] |

| Solubility | Soluble in most organic solvents like alcohols, ethers, and ketones; poorly soluble in water.[5] |

Synthesis of this compound

The primary route for synthesizing this compound is through the exhaustive bromination of acetone. This reaction proceeds via an acid-catalyzed mechanism where the enol form of acetone reacts with elemental bromine.

Causality of Experimental Choices:

-

Acid Catalyst (HBr): The reaction is typically catalyzed by the hydrogen bromide (HBr) that is generated in situ. The acid protonates the carbonyl oxygen, increasing the rate of enolization. The enol is the nucleophilic species that attacks the bromine.

-

Excess Bromine: A stoichiometric excess of bromine is required to ensure all four alpha-hydrogens are substituted. The reaction becomes progressively more difficult with each halogenation step due to the electron-withdrawing effects of the bromine atoms already present.

-

Solvent: The reaction can be performed in various solvents, including water or acetic acid.[4][7] The choice of solvent can influence reaction rates and product isolation.

A generalized workflow for the synthesis is outlined below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Illustrative): This protocol is based on literature procedures for the bromination of acetone.[4]

-

Setup: Charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with acetone and water. Maintain an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reagent Addition: Slowly add elemental bromine to the stirred acetone solution. The HBr generated in situ will catalyze the reaction.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an extended period (e.g., 212-240 hours) to ensure complete bromination.[4]

-

Workup: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two key features: the electrophilic carbonyl carbon and the presence of four bromine atoms on the alpha-carbons. This structure makes it a valuable intermediate in organic synthesis.

-

Nucleophilic Addition to Carbonyl: Like other ketones, the carbonyl group is susceptible to attack by nucleophiles.

-

Substitution Reactions: The bromine atoms can act as leaving groups in nucleophilic substitution reactions, although this is less common than with monohalo-ketones due to steric hindrance and electronic effects.

-

Favorskii Rearrangement: Polyhalogenated ketones are classic substrates for the Favorskii rearrangement, where treatment with a base leads to a rearranged carboxylic acid derivative. This pathway is a plausible reaction for this compound.

Caption: Key reactivity pathways for this compound.

Primary Application: Synthesis of Labeled Mutagen X

A notable application of this compound is as an intermediate in the synthesis of isotopically labeled 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Mutagen X or MX).[4] MX is a significant disinfection byproduct found in drinking water, and labeled standards are crucial for analytical and toxicological studies.[4] In this context, the tetrabromoacetone serves as a precursor to build the core structure of the target molecule.

Safety, Handling, and Hazard Management

This compound is a hazardous chemical and must be handled with stringent safety precautions.[6]

GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[6]

-

Skin Corrosion/Irritation: Causes skin irritation (H315).[6]

-

Eye Damage/Irritation: Causes serious eye irritation (H319).[6]

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure a safety shower and eyewash station are immediately accessible.[8]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.[8]

-

Eye Protection: Use chemical safety goggles or a face shield.[8]

-

Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[8]

-

Respiratory Protection: If dust formation is unavoidable, use a NIOSH/MSHA-approved respirator.[8]

-

-

Handling Procedures:

-

Disposal: Dispose of waste in a designated, approved hazardous waste container, following all local and national regulations.[8]

Conclusion

This compound is a highly functionalized synthetic intermediate with well-defined properties and reactivity. Its primary utility lies in specialized applications, such as the synthesis of analytical standards for environmental monitoring. Due to its hazardous nature, a comprehensive understanding of and adherence to strict safety protocols is non-negotiable for its use in a research or industrial setting. This guide provides the foundational knowledge required for its safe and effective application.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound|lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C3H2Br4O | CID 608441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Physical and Chemical Properties of 1,1,3,3-Tetrabromoacetone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrabromoacetone is a highly halogenated organic compound belonging to the ketone family. Its structure, characterized by four bromine atoms flanking a central carbonyl group, imparts significant reactivity and distinct physical properties that are of interest in synthetic chemistry. This technical guide provides a comprehensive overview of the core physical properties, spectroscopic profile, and safe handling procedures for this compound. Understanding these characteristics is paramount for its effective and safe utilization as a chemical intermediate, for instance, in the synthesis of complex molecules like the isotope-labelled Mutagen X (MX), a disinfection byproduct found in drinking water[1].

Chemical Identity and Molecular Structure

Accurate identification is the foundation of chemical research. This compound is known by several synonyms, and its fundamental identifiers are crucial for database searches and regulatory compliance.

-

IUPAC Name: 1,1,3,3-tetrabromopropan-2-one[2]

-

Synonyms: 1,1,3,3-Tetrabromo-2-propanone, 1,1,3,3-Tetrabromopropanone, a,a,a',a'-Tetrabromoacetone[1][2][3][4]

The spatial arrangement of atoms dictates the compound's chemical behavior and physical characteristics. The presence of four heavy bromine atoms in a relatively small molecule significantly influences its density, reactivity, and spectroscopic signature.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of this compound are summarized below. These values are critical for designing experimental setups, purification procedures, and storage protocols.

| Property | Value | Source(s) |

| Appearance | White to light yellow, low-melting solid or powder. Possesses a pungent odor. | [3][4] |

| Melting Point | 36 - 40 °C | [3][5] |

| Boiling Point | 129-130 °C at 7 Torr | [4][5] |

| 311.4 °C at 760 mmHg (Predicted) | [1] | |

| Density | 2.904 ± 0.06 g/cm³ (Predicted) | [1][4][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol. Insoluble in water. | [1][4][5] |

| Vapor Pressure | 0.000566 mmHg at 25 °C | [1][4] |

| Flash Point | 125.3 °C | [1][4] |

| Refractive Index | 1.648 | [1][4] |

Field-Proven Insights

-

Melting Point: With a melting point hovering around 36 °C, this compound can exist as either a solid or liquid in a typical laboratory environment. This necessitates careful storage in a controlled, refrigerated environment to maintain its solid state and prevent degradation[1][4][5]. When handling, be prepared for the material to melt upon contact with warmer surfaces.

-

Boiling Point: The significant difference between the experimentally determined boiling point under vacuum (129-130 °C at 7 Torr) and the predicted atmospheric boiling point (311.4 °C) strongly suggests that the compound is thermally labile.[1][4][5] Attempting to distill this material at atmospheric pressure would likely lead to decomposition. Therefore, vacuum distillation is the required method for purification.

-

Solubility Profile: Its solubility in various organic solvents like chloroform, dichloromethane, and ethyl acetate is consistent with its polyhalogenated, organic nature, facilitating its use in a wide range of reaction media.[1][5] Conversely, its insolubility in water is a key consideration for reaction workups, enabling efficient extraction into an organic phase.[4]

-

Density: The high density, nearly three times that of water, is a direct consequence of the four heavy bromine atoms in the molecular structure.[1][5] This property is an important consideration during phase separations, as it will constitute the lower layer in extractions with immiscible, less dense solvents like water.

Spectroscopic Profile for Structural Verification

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. Spectral data for this compound are available in several public and commercial databases.[2][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical structure suggests a single proton environment. The two protons on carbons 1 and 3 are chemically equivalent, and thus a single peak (singlet) is expected in the ¹H NMR spectrum.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon (C=O) and the two equivalent methine carbons (-CHBr₂).[2]

-

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and isotopic distribution. Due to the presence of four bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the mass spectrum will exhibit a characteristic and complex isotopic pattern for the molecular ion and its fragments.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically found in the region of 1700-1750 cm⁻¹.

Exemplar Protocol: Sample Preparation for NMR Analysis

A self-validating protocol ensures reproducible and accurate results. The following is a standard procedure for preparing a sample of this compound for NMR analysis.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dichloromethane-d₂ (CD₂Cl₂). CDCl₃ is a common first choice.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Cap the NMR tube securely and gently agitate or vortex the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H and ¹³C spectra according to standard instrument parameters. The resulting spectra can be compared against reference data for verification.[8]

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification: The compound is classified as harmful and an irritant.[2]

-

Storage: Store in a tightly sealed container in a refrigerator.[1][5] The compound is noted as being temperature sensitive.[4]

-

Handling Protocol: A systematic approach to handling minimizes exposure and ensures laboratory safety.

Caption: Recommended safe handling workflow for this compound.

All operations involving this chemical should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors. Appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, is mandatory. In case of accidental contact, wash the affected skin area thoroughly with soap and water, and for eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

Conclusion

This compound is a valuable synthetic intermediate with a distinct set of physical properties defined by its polyhalogenated structure. Its low melting point, high density, thermal sensitivity, and specific solubility profile are critical data points that must be considered for its successful application in research and development. Adherence to strict safety and handling protocols is essential to mitigate the health hazards associated with this compound. This guide provides the foundational knowledge required for professionals to handle and utilize this compound with confidence and safety.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C3H2Br4O | CID 608441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22612-89-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 22612-89-1 [m.chemicalbook.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound(22612-89-1) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

Navigating the Hazards of 1,1,3,3-Tetrabromoacetone: A Technical Guide for Laboratory Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Emergency Management of a Potent Alkylating Agent.

As a Senior Application Scientist, this guide is crafted to provide an in-depth, practical framework for working with 1,1,3,3-Tetrabromoacetone (CAS No. 22612-89-1). This highly reactive, polyhalogenated ketone is a valuable intermediate in organic synthesis but demands rigorous safety protocols due to its significant health hazards. This document moves beyond a standard Safety Data Sheet (SDS) to explain the scientific rationale behind safety procedures, ensuring a culture of informed caution in the laboratory.

Section 1: Physicochemical Properties and Inherent Risks

Understanding the physical nature of this compound is foundational to its safe handling. It is a white to light-yellow crystalline solid with a low melting point, a characteristic that presents a dual physical state risk in a typical laboratory environment.[1] A solid in a refrigerated storeroom can quickly become a liquid on a lab bench, altering spill dynamics and exposure risks.

| Property | Value | Source |

| CAS Number | 22612-89-1 | [2] |

| Molecular Formula | C₃H₂Br₄O | [2] |

| Molecular Weight | 373.66 g/mol | |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 36.0 to 40.0 °C (96.8 to 104 °F) | [1][3] |

| Boiling Point | 129-130 °C at 7 Torr | [3] |

| Solubility | Soluble in most organic solvents (e.g., chloroform, methanol, ethyl acetate).[3] Insoluble in water.[4] | [3][4] |

| Stability | Temperature sensitive. | [3] |

Section 2: Toxicological Profile and Hazard Analysis

This compound is classified as acutely toxic and a significant irritant.[1] The causality for this high level of hazard lies in its chemical structure. As an α-haloketone, it is a potent electrophile and an alkylating agent. This reactivity allows it to form covalent bonds with biological nucleophiles, such as the amino and sulfhydryl groups in proteins and DNA, leading to cellular dysfunction and toxicity. This mechanism is the driving force behind its harmful effects upon contact, ingestion, or inhalation.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1] |

The signal word for this combination of hazards is "Warning" .

Section 3: Risk Assessment and Control Hierarchy

A dynamic risk assessment is mandatory before any procedure involving this compound. The following workflow, based on the hierarchy of controls, provides a systematic approach to minimizing exposure.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.[5] The workspace should be equipped with an immediately accessible emergency eyewash station and safety shower.

Personal Protective Equipment (PPE): A Critical Barrier

Standard laboratory PPE is insufficient. The selection of gloves is particularly critical due to the chemical nature of halogenated ketones.

-

Hand Protection: Nitrile gloves, while common, offer poor resistance to ketones and halogenated hydrocarbons and should be considered for splash protection only, to be changed immediately upon contact.[6][7] For extended handling or immersion, more robust gloves are required. Butyl or Viton® rubber gloves provide superior resistance to ketones and halogenated solvents.[1][8] Alternatively, a laminate glove such as Silver Shield®/4H® can be worn, often as an inner glove.[8][9] Always consult the glove manufacturer's specific chemical resistance chart.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles if there is a significant risk of splashing.

-

Body Protection: A laboratory coat must be worn and buttoned. For procedures with a higher risk of splashes, a chemically resistant apron is also required.

Section 4: Protocols for Safe Handling and Storage

Handling:

-

Designated Area: All handling of this compound, including weighing and transfers, must occur within a designated area inside a chemical fume hood.

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Temperature Awareness: Be mindful of the low melting point. If the ambient temperature is near or above 36 °C, the material will be a liquid. Use appropriate secondary containment (e.g., a glass or polyethylene tray) to contain potential spills.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[5]

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep refrigerated in a cool, dry, and well-ventilated area designated for toxic chemicals.[3]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and water.[6] Contact with these materials can lead to vigorous or hazardous reactions. Oxidizing agents, for instance, can react exothermically and potentially cause a fire or explosion.[10]

Section 5: Emergency and First Aid Procedures

Spill Response:

-

Evacuate: Alert personnel and evacuate the immediate area.

-

Control: If safe to do so, eliminate ignition sources.

-

Contain: For small spills within a fume hood, use an absorbent material like vermiculite or sand.[11] Do not use combustible materials like paper towels.

-

Collection: Carefully sweep the absorbed material into a designated, labeled container for halogenated organic waste.

-

Decontamination: Clean the spill area thoroughly.

-

Large Spills: For any large spill or any spill outside of a fume hood, evacuate the laboratory, close the doors, and contact the institution's emergency response team immediately.

First Aid:

-

Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[12] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Section 6: Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

-

Segregation: Collect waste in a designated container specifically for halogenated organic waste .[4][5] Do not mix with non-halogenated waste streams.

-

Labeling: Ensure the waste container is clearly and accurately labeled with its contents.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

By understanding the chemical principles that drive the hazards of this compound, researchers can implement robust, scientifically-grounded safety protocols that protect themselves, their colleagues, and their work environment.

References

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. This compound | C3H2Br4O | CID 608441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 22612-89-1 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 6. gloves.com [gloves.com]

- 7. ehrs.upenn.edu [ehrs.upenn.edu]

- 8. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]

- 9. ehs.sfsu.edu [ehs.sfsu.edu]

- 10. Oxidizing Agents [organic-chemistry.org]

- 11. ehs.gatech.edu [ehs.gatech.edu]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

handling and storage precautions for 1,1,3,3-Tetrabromoacetone

An In-depth Technical Guide to the Safe Handling and Storage of 1,1,3,3-Tetrabromoacetone

Introduction: Understanding the Molecule

This compound (CAS No. 22612-89-1) is a polyhalogenated ketone, a class of organic compounds known for their synthetic utility and pronounced reactivity.[1][2] Its structure, featuring four bromine atoms alpha to a carbonyl group, renders it a potent electrophile and a valuable intermediate in various chemical syntheses, including the preparation of complex heterocyclic systems and isotope-labeled disinfection byproducts for research.[3][4] However, the very features that make it synthetically useful also impart significant toxicological and reactive hazards. This guide provides a comprehensive overview of the essential precautions for the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical nature. The protocols and recommendations herein are designed for researchers, chemists, and drug development professionals who may work with this compound.

Core Hazard Profile & Material Properties

A foundational understanding of the intrinsic properties of this compound is paramount to appreciating the causality behind the recommended safety protocols.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₃H₂Br₄O | [5][6] |

| Molecular Weight | 373.66 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder or solid | [7] |

| Melting Point | 36-40 °C (97-104 °F) | [3][7] |

| Boiling Point | 129-130 °C at 7 Torr | [3] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol | [3] |

The low melting point is a critical handling consideration. At or near warm ambient temperatures, the solid may become partially melted or sticky, increasing the risk of skin contact and making transfers more difficult.

Toxicological Hazards (GHS Classification)

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[5] The primary routes of exposure are inhalation, skin contact, and ingestion.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

Source: ECHA C&L Inventory[5]

Reactivity, Stability, and Storage: The "Why" Behind the Precautions

The stability and reactivity profile of this compound dictates its storage requirements and defines the substances with which it is incompatible.

Intrinsic Instability

Vendor safety information indicates that this compound is heat-sensitive, light-sensitive, and temperature-sensitive .[3][7] This instability is the primary driver for the stringent storage conditions. Thermal or photochemical energy can promote decomposition, leading to the release of hazardous vapors and degradation of the material.

Chemical Reactivity of α-Haloketones

As an α-haloketone, this compound is highly susceptible to nucleophilic attack.[1][14] The electron-withdrawing carbonyl group polarizes the adjacent carbon-bromine bonds, making the α-carbons highly electrophilic and the bromine atoms good leaving groups.[1]

Incompatible Materials:

-

Strong Bases (e.g., hydroxides, alkoxides): Contact with strong bases can initiate vigorous or violent reactions, including the Favorskii rearrangement, which is a known reaction pathway for α-haloketones.[2][15]

-

Nucleophiles (e.g., amines, thiols): These will readily react in nucleophilic substitution reactions.[14][16] While useful in synthesis, unplanned contact can lead to uncontrolled reactions.

-

Strong Oxidizing Agents: As with most organic compounds, contact with strong oxidizers can lead to vigorous reactions and risk of fire.

-

Metals: Contact with certain metals may catalyze decomposition.

Hazardous Decomposition

Upon thermal decomposition, this compound is expected to release toxic and corrosive fumes, including:

-

Hydrogen Bromide (HBr): A highly corrosive acid gas.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Standard products of organic combustion.[17]

Recommended Storage Protocol

The confluence of its low melting point, sensitivity, and reactivity profile leads to the following mandatory storage protocol:

-

Temperature: Store in a freezer at temperatures below 0°C.[7] This is the most critical step to inhibit thermal decomposition and maintain the compound in a stable, solid state. Many laboratories and suppliers recommend storage at -20°C.

-

Container: Keep in the original, tightly sealed container. Ensure the container is sound and not damaged.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the material will be stored for extended periods after the container has been opened to prevent reactions with atmospheric moisture.

-

Light: Protect from light by using an amber vial or by storing the container inside a light-blocking secondary container.

-

Location: Store in a designated, well-ventilated cold storage unit approved for chemical storage.[18] Do not store in domestic (non-lab-rated) freezers, as their internal components can be sources of ignition.[18][19]

-

Segregation: Store away from all incompatible materials, particularly bases and oxidizers.[20]

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with rigorous PPE protocols. The principle of "as low as reasonably achievable" (ALARA) should guide all handling procedures.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to control the release of dust and vapors.

-

Designated Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

Given the high acute toxicity via all routes of exposure, a comprehensive PPE ensemble is mandatory.

-

Hand Protection: Nitrile gloves have poor resistance to many halogenated hydrocarbons and ketones.[21][22] For incidental splash contact, double-gloving with standard nitrile gloves (minimum 5-mil thickness) is the absolute minimum.[21] For tasks involving potential for more significant contact or immersion, heavy-duty butyl rubber or laminate film (e.g., Barrier®) gloves are required.[23] Gloves must be changed immediately if contamination is suspected.[24]

-

Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times. Due to the severe irritation potential, a full-face shield must be worn over the goggles during procedures with a higher risk of splashing or aerosol generation.

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For larger quantities or tasks with a high splash risk, a chemically resistant apron over the lab coat is necessary. Full-length pants and closed-toe shoes are mandatory.

-

Respiratory Protection: When handling the solid powder outside of containment (which is strongly discouraged) or if there is a potential for aerosolization or dust formation that cannot be controlled by a fume hood, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) with a combination of Organic Vapor (OV) cartridges (NIOSH color code: Black) and a P100 particulate filter (NIOSH color code: Magenta) is necessary.[25][26][27] A full-facepiece APR provides the dual benefit of respiratory and eye protection.[28] All users of respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.

// Connections spill_risk -> don_labcoat; don_labcoat -> don_gloves1; don_gloves1 -> don_respirator; don_respirator -> don_goggles; don_goggles -> don_gloves2; don_gloves2 -> decon_outer [style=dashed, label="Work Complete"]; decon_outer -> decon_suit; decon_suit -> decon_goggles; decon_goggles -> decon_respirator; decon_respirator -> decon_inner; decon_inner -> wash;

// No path from fume_hood no_hood [label="STOP!\nDo Not Proceed\nWithout Hood", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fume_hood -> no_hood [label="No"]; } END_DOT Figure 1: PPE Donning and Doffing Workflow for this compound.

Step-by-Step Handling & Experimental Protocols

Adherence to a strict, pre-defined protocol is crucial for minimizing exposure.

Protocol for Weighing and Preparing Solutions

-

Preparation: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, etc.) inside the chemical fume hood before retrieving the chemical from storage.

-

Don PPE: Follow the donning sequence outlined in the PPE workflow diagram (Figure 1).

-

Equilibration: Retrieve the container from the freezer. Allow it to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture onto the product.

-

Transfer: Perform the weighing and transfer operations in the fume hood, keeping the sash at the lowest practical height. Use smooth, deliberate motions to avoid generating airborne dust.

-

Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exotherms, although dissolution in common organic solvents is not expected to be highly exothermic.

-

Cleanup: After transfer, decontaminate the spatula and any other reusable equipment. Dispose of single-use items (weigh boats, wipes) into a designated solid hazardous waste container located within the fume hood.

-

Storage: Tightly reseal the main container, wipe it down, and return it to the freezer promptly.

-

Doff PPE: Remove PPE in the correct order to prevent cross-contamination, as shown in Figure 1. Wash hands thoroughly with soap and water.

Emergency Procedures: A Validating System of Response

Rapid and correct response to an emergency is a critical component of a self-validating safety system.

Personnel Exposure

| Exposure Type | Immediate Action Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of cool water for at least 15 minutes.[16] While flushing, remove all contaminated clothing, shoes, and jewelry. After initial flushing, wash the area thoroughly with soap and water. A secondary wash with a sodium bicarbonate solution is also recommended.[3] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[29] Use an emergency eyewash station. Do not attempt to neutralize with other chemicals. Remove contact lenses if it can be done easily. Seek immediate medical attention. |

| Inhalation | Immediately move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious and able to swallow, have them drink one or two glasses of water to dilute the substance. Seek immediate medical attention. |

Spill Response

For any spill, the primary goals are to isolate the area, protect personnel, and contain the material.

// Connections spill -> assess; assess -> small_ppe [label="Small & Contained"]; assess -> evacuate [label="Large or Uncontained"];

small_ppe -> contain_small; contain_small -> collect_small; collect_small -> decon_small;

evacuate -> alert; alert -> secure; secure -> wait; } END_DOT Figure 2: Decision-Making Workflow for a this compound Spill.

Spill Cleanup Protocol (Small Spill, Contained in Fume Hood):

-

Alert & Assess: Alert personnel in the immediate area. Ensure the spill is small and contained within the fume hood.

-

PPE: Ensure you are wearing the full, appropriate PPE as described in Section 3.2.

-

Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

-

Collection: Working from the outside in, carefully scoop the absorbed material into a labeled hazardous waste container. Use non-sparking tools.

-

Decontamination: Wipe the spill area with a cloth soaked in soap and water. Place all cleanup materials (gloves, wipes, absorbent) into the hazardous waste container.

-

Disposal: Seal and dispose of the waste container through your institution's hazardous waste management program.

Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

-

Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Collect waste solutions in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

This compound is a chemical that commands respect. Its utility in research is matched by its potential for harm if handled improperly. The causality for the stringent precautions outlined in this guide—from freezer storage to the use of specific PPE—is directly rooted in its inherent chemical reactivity and toxicity. By understanding the nature of the molecule and adhering to these self-validating protocols, researchers can effectively mitigate the risks and utilize this compound safely and effectively in their work.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 22612-89-1 [m.chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | C3H2Br4O | CID 608441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | 22612-89-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. Effects of chronic exposure to an environmentally relevant mixture of brominated flame retardants on the reproductive and thyroid system in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic Bromine Intoxication Complicated with Fanconi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chronic Bromine Intoxication Complicated with Fanconi Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 15. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. nottingham.ac.uk [nottingham.ac.uk]

- 19. staffnet.manchester.ac.uk [staffnet.manchester.ac.uk]

- 20. csuohio.edu [csuohio.edu]

- 21. ehrs.upenn.edu [ehrs.upenn.edu]

- 22. gloves.com [gloves.com]

- 23. safety.fsu.edu [safety.fsu.edu]

- 24. ehs.yale.edu [ehs.yale.edu]

- 25. oshacode.com [oshacode.com]

- 26. scribd.com [scribd.com]

- 27. TC Numbers and Cartridge Colors – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 28. ehs.umich.edu [ehs.umich.edu]

- 29. fishersci.com [fishersci.com]

A Technical Guide to the Synthetic Utility of 1,1,3,3-Tetrabromoacetone: A Versatile and Highly Reactive C3-Synthon

Abstract: 1,1,3,3-Tetrabromoacetone is a polyhalogenated ketone whose synthetic potential is rooted in its unique molecular architecture. Possessing two gem-dibrominated carbons flanking a central carbonyl group, this molecule acts as a powerful trifunctional electrophile. The intense electron-withdrawing nature of the four bromine atoms significantly activates the carbonyl carbon towards nucleophilic attack, while the bromine atoms themselves serve as excellent leaving groups in substitution reactions. This guide explores the established and potential roles of this compound in modern organic synthesis, focusing on its application as a C3-synthon for the construction of complex heterocyclic scaffolds, its behavior in classical rearrangement reactions, and its prospective use in advanced multicomponent strategies.

Part 1: Core Principles and Reactivity Profile

Chemical and Physical Identity

This compound, also known by its IUPAC name 1,1,3,3-tetrabromopropan-2-one, is a crystalline solid at room temperature.[1] Its fundamental properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 22612-89-1 | [2][3][4] |

| Molecular Formula | C₃H₂Br₄O | [5] |

| Molecular Weight | 373.66 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| IUPAC Name | 1,1,3,3-tetrabromopropan-2-one | [5] |

| Synonyms | 1,1,3,3-Tetrabromo-2-propanone, α,α,α',α'-Tetrabromoacetone | [2] |

The Causality of Enhanced Reactivity

The synthetic utility of this compound stems from two primary structural features:

-

Activated Carbonyl Group: The four strongly electron-withdrawing bromine atoms exert a powerful negative inductive effect (-I) on the central carbonyl carbon. This effect depletes electron density from the carbonyl, rendering it significantly more electrophilic and susceptible to attack by even weak nucleophiles compared to acetone or monohalo-ketones.[6][7]

-

Reactive α-Carbons: The molecule features two CBr₂ groups. The carbons bearing these bromines are highly reactive towards Sₙ2 displacement.[8] The presence of the adjacent carbonyl group stabilizes the transition state of nucleophilic attack, further enhancing the reactivity of these positions.

This dual reactivity allows this compound to serve as a versatile three-carbon building block, capable of engaging with a wide array of dinucleophilic reagents.

Caption: Dual electrophilic nature of this compound.

Part 2: A Cornerstone for Heterocyclic Synthesis

The trifunctional electrophilicity of this compound makes it an ideal precursor for constructing heterocyclic systems, particularly those requiring a three-carbon backbone. By reacting with dinucleophiles, it can undergo cyclocondensation reactions to yield complex molecular architectures.

Synthesis of Bis-Thiazole Scaffolds

The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, can be adapted to utilize this compound.[9] Given its symmetrical structure with two reactive gem-dibromo sites, it is a prime candidate for a double Hantzsch reaction to form novel bis-thiazole compounds. These structures are of significant interest in medicinal chemistry for their potential cytotoxic and antimicrobial activities.[10][11]

The proposed reaction involves two equivalents of a thioamide, such as thiourea, reacting with one equivalent of this compound. The reaction likely proceeds through a sequential cyclization mechanism.

Caption: Proposed workflow for Bis-Thiazole synthesis.

This protocol is conceptual, based on established Hantzsch synthesis procedures.[9]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (2.0 eq.) and ethanol as the solvent.

-

Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of ethanol and add it dropwise to the stirred thiourea solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Isolation: The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold water. If not, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purification: Purify the crude bis-thiazole product by recrystallization or column chromatography.

Synthesis of Functionalized Pyrazoles

The standard synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[12][13] While not a 1,3-dicarbonyl, this compound can react directly with hydrazine derivatives. The reaction is predicted to proceed via initial nucleophilic attack of one hydrazine nitrogen onto the highly electrophilic carbonyl carbon, followed by an intramolecular Sₙ2 reaction by the second nitrogen, displacing a bromine atom to form the pyrazole ring. The resulting product would be a highly functionalized pyrazole bearing two gem-dibromomethyl groups, which are themselves valuable handles for further synthetic elaboration.

Caption: Mechanistic pathway for pyrazole formation.

Part 3: Advanced Synthetic Applications

The Favorskii Rearrangement: A Route to Unsaturated Systems

The Favorskii rearrangement involves the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives.[14][15][16] For α,α'-dihaloketones, this can lead to α,β-unsaturated esters.[15][17] Applying this to this compound presents an intriguing possibility. Treatment with a base like sodium methoxide could initiate a cascade of events. The expected mechanism involves the formation of a cyclopropanone intermediate, followed by nucleophilic attack and ring-opening.[15] Subsequent elimination of bromide would likely result in the formation of a highly substituted, unsaturated ester—a valuable synthetic intermediate.

| Step | Description | Mechanistic Rationale |

| 1 | Enolate Formation | A base abstracts an α-proton. Despite the presence of four bromines, the two α-protons remain acidic. |

| 2 | Cyclopropanone Formation | The enolate undergoes intramolecular Sₙ2 displacement of a bromide on the opposing carbon to form a strained, dibrominated cyclopropanone intermediate. |

| 3 | Nucleophilic Attack | An alkoxide (e.g., MeO⁻) attacks the cyclopropanone carbonyl carbon. |

| 4 | Ring Opening & Elimination | The resulting tetrahedral intermediate collapses, opening the three-membered ring to form the more stable carbanion, which then leads to elimination of the remaining bromides to create an α,β-unsaturated system. |

Potential as a Precursor for [4+3] Cycloadditions

[4+3] Cycloaddition reactions provide a powerful method for constructing seven-membered rings.[18] These reactions typically involve the reaction of a 1,3-diene with an oxyallyl cation. α,α'-Dihaloketones are common precursors for generating oxyallyl cations under reductive or Lewis acid-catalyzed conditions. It is therefore highly plausible that this compound could serve as a precursor to a 1,3-dibromo-oxyallyl cation, which could then be trapped by a diene like furan or cyclopentadiene to afford a bicyclic, seven-membered ring system bearing synthetically useful bromine atoms.

Part 4: Safety and Handling

As a highly halogenated and reactive compound, this compound must be handled with appropriate caution.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause irritation to the skin, eyes, and respiratory tract.

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

-

Avoid breathing dust, fumes, or vapors.[1]

-

Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

-

Conclusion

While specific literature applications of this compound are not yet widespread, its molecular structure dictates a rich and versatile reactivity profile. As a potent trifunctional C3-electrophile, it holds significant promise as a building block for novel and complex molecular architectures, particularly in the synthesis of bis-heterocyclic compounds. Its predicted behavior in fundamental organic reactions like the Favorskii rearrangement and as a precursor in cycloadditions suggests that it is an under-explored reagent with considerable potential for enabling new discoveries in medicinal and materials chemistry. Further investigation into the synthetic scope of this powerful synthon is warranted and encouraged.

References

- 1. This compound | 22612-89-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. CAS 22612-89-1: Tetrabromoacetone | CymitQuimica [cymitquimica.com]

- 3. theclinivex.com [theclinivex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C3H2Br4O | CID 608441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Pyrazole synthesis [organic-chemistry.org]

- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]

- 15. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 16. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to 1,1,3,3-Tetrabromoacetone: Synthesis, Properties, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 1,1,3,3-tetrabromoacetone, a polyhalogenated ketone of significant interest in synthetic organic chemistry. While its structure suggests potential as an electrophilic brominating agent, a thorough review of the scientific and patent literature reveals a notable absence of its application in this capacity. Instead, its primary utility lies in its role as a precursor for specialized cycloaddition reactions. This guide will detail the synthesis and physicochemical properties of this compound, critically evaluate its reactivity profile, and provide an in-depth exploration of its established application as a source of the 1,3-dibromooxyallyl cation for [4+3] cycloadditions. Safety protocols and handling procedures are also discussed to ensure its responsible use in a research environment.

Introduction and Physicochemical Properties

This compound is a white, low-melting solid organic compound with the molecular formula C₃H₂Br₄O.[1] Its structure, featuring four bromine atoms flanking a central carbonyl group, imparts a high molecular weight and density.[1] A summary of its key physicochemical properties is presented in Table 1. This compound is a powerful lachrymator and requires careful handling in a well-ventilated fume hood.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1,1,3,3-tetrabromopropan-2-one | [2] |

| CAS Number | 22612-89-1 | [2] |

| Molecular Formula | C₃H₂Br₄O | [2] |

| Molecular Weight | 373.66 g/mol | [2] |

| Appearance | White, low-melting solid | [1] |

| Melting Point | 36 °C | [1] |

| Boiling Point | 129-130 °C (at 7 Torr) | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol | [1][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the exhaustive bromination of acetone. This reaction proceeds through a series of steps, yielding a mixture of mono-, di-, tri-, and tetrabrominated products. The formation of higher brominated species like tetrabromoacetone can be influenced by reaction conditions, and rapid mixing of acetone and bromine before the initiation of the reaction can minimize its formation when other brominated acetones are the desired product.[4]

A general procedure for the synthesis of polybrominated acetones, which can be adapted to favor the formation of this compound, involves the dropwise addition of bromine to a solution of a less-brominated acetone precursor in a suitable solvent like glacial acetic acid.[5] For instance, 1,1,1,3-tetrabromoacetone has been synthesized by the addition of bromine to a solution of 1,3-dibromoacetone in glacial acetic acid at elevated temperatures.[5]

DOT Diagram: Synthesis Pathway of Polybrominated Acetones

Caption: Stepwise bromination of acetone to yield this compound.

Evaluation as an Electrophilic Brominating Agent

Given its high bromine content, this compound might be perceived as a potential electrophilic brominating agent for substrates such as arenes, alkenes, and the α-position of ketones. However, a thorough review of the scientific literature and patent landscape reveals a conspicuous lack of evidence for its use in this context. Standard electrophilic brominations are typically carried out with reagents like molecular bromine (Br₂), often in the presence of a Lewis acid catalyst for aromatic substrates, or N-bromosuccinimide (NBS) for allylic, benzylic, and α-keto positions.[6][7]

The absence of this compound as a common brominating agent can be rationalized by considering its reactivity profile. The C-Br bonds in polyhalogenated ketones are not as readily cleaved to provide an electrophilic bromine source ("Br⁺") compared to the N-Br bond in NBS or the polarized Br-Br bond in the presence of a Lewis acid.[8] Furthermore, the molecule itself possesses reactive sites that could lead to undesired side reactions, such as self-condensation or decomposition under typical bromination conditions.

Primary Application: Precursor for [4+3] Cycloadditions

The most significant and well-documented application of this compound in organic synthesis is as a precursor to the 1,3-dibromooxyallyl cation, which serves as a synthetic equivalent of the oxyallyl cation for [4+3] cycloaddition reactions.[1] This transformation provides a powerful method for the construction of seven-membered ring systems, which are prevalent in many natural products and pharmacologically active molecules.

Mechanism of Oxyallyl Cation Formation and Cycloaddition

The generation of the oxyallyl cation from this compound typically involves a reductive process. Treatment of the tetrabromoacetone with a reducing agent, such as a zinc-copper couple or other reducing metals, leads to the elimination of two bromide ions and the formation of the highly reactive oxyallyl cation intermediate. This intermediate can then be trapped in situ by a 1,3-diene to afford the [4+3] cycloadduct.

DOT Diagram: [4+3] Cycloaddition via Oxyallyl Cation

Caption: Generation of the oxyallyl cation and subsequent [4+3] cycloaddition.

Synthetic Utility and Scope

The [4+3] cycloaddition of oxyallyl cations with dienes is a versatile method for the synthesis of seven-membered carbocycles. The reaction can be applied to a variety of dienes, and the resulting cycloadducts can be further elaborated to access complex molecular architectures. This methodology has been employed in the total synthesis of several natural products.

Safety and Handling

This compound is classified as a hazardous substance and requires stringent safety precautions.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2]

-

Handling: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. It is recommended to store it under refrigeration.[1][9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

- 1. This compound | 22612-89-1 [amp.chemicalbook.com]

- 2. This compound | C3H2Br4O | CID 608441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. WO2005115954A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Bromination - Wordpress [reagents.acsgcipr.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method - Google Patents [patents.google.com]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to 1,1,3,3-Tetrabromoacetone: A Versatile Source of Electrophilic Bromine for Organic Synthesis

Abstract

In the landscape of synthetic organic chemistry, the selective introduction of bromine atoms is a cornerstone transformation for building molecular complexity and accessing a wide array of functional groups. While elemental bromine and N-Bromosuccinimide (NBS) are workhorse reagents, handling and selectivity challenges persist. This technical guide provides an in-depth exploration of 1,1,3,3-tetrabromoacetone (TBAc), a crystalline, high-potency source of electrophilic bromine. We will dissect its fundamental properties, mechanistic behavior, and diverse applications in the bromination of key organic substrates, including carbonyls, alkenes, alkynes, and aromatic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage TBAc as a powerful and practical tool in their synthetic endeavors.

Introduction to this compound (TBAc)

This compound, with the chemical formula C₃H₂Br₄O, is a polyhalogenated ketone that serves as a potent electrophilic brominating agent.[1] Unlike highly volatile and corrosive liquid bromine, TBAc is a crystalline solid at room temperature, offering significant advantages in handling and accurate dosing.[2][3]

Physicochemical Properties

A clear understanding of a reagent's physical properties is paramount for its safe and effective use in the laboratory.

| Property | Value | Source(s) |

| IUPAC Name | 1,1,3,3-tetrabromopropan-2-one | [1] |

| CAS Number | 22612-89-1 | [1][4] |

| Molecular Formula | C₃H₂Br₄O | [1] |

| Molecular Weight | 373.66 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 36 - 40 °C | [2][3] |

| Boiling Point | 311.4 °C at 760 mmHg | [2] |

Synthesis and Purity

TBAc is typically synthesized via the exhaustive bromination of acetone in the presence of an acid catalyst.[5] The reaction proceeds through mono-, di-, and tri-brominated intermediates.[6] Controlling the stoichiometry and reaction conditions is crucial to minimize the formation of these lower-brominated species and achieve high purity.[7] Commercial preparations are often available with purities exceeding 98%.[3][4]

Safety and Handling

As a highly functionalized organobromine compound, TBAc requires careful handling in a controlled laboratory environment.

-

Hazards: TBAc is harmful if swallowed, inhaled, or in contact with skin.[1][3] It is also a skin and serious eye irritant.[1][3]

-

Personal Protective Equipment (PPE): Always handle TBAc in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[9]

-

Spill & Disposal: In case of a spill, avoid generating dust.[10] Collect the material using spark-proof tools and dispose of it as hazardous chemical waste in accordance with local regulations.[6][10]

The Mechanism of Electrophilic Bromination

The synthetic utility of TBAc stems from the electrophilic character of its bromine atoms. The strong electron-withdrawing effect of the adjacent carbonyl group and the other bromine atoms polarizes the C-Br bonds, making the bromine atoms susceptible to nucleophilic attack. Substrates with available electron density, such as enols, alkenes, or activated aromatic rings, can effectively attack a bromine atom on TBAc, leading to the transfer of a "Br⁺" equivalent. The resulting enolate of tribromoacetone is a stable leaving group.

Caption: General workflow of bromination using TBAc.

Applications in Organic Synthesis

TBAc is a versatile reagent for the bromination of a wide range of functional groups.

α-Bromination of Carbonyl Compounds

The α-position of ketones and other carbonyl compounds is readily brominated under acid-catalyzed conditions. The reaction proceeds through an enol intermediate, which acts as the nucleophile.[11][12]

Mechanism:

-

Enolization (Rate-Determining): The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr, AcOH), increasing the acidity of the α-protons. A weak base removes an α-proton to form the enol tautomer.[11][13]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine atom of TBAc.

-

Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the α-bromoketone.

Caption: Key steps in the acid-catalyzed α-bromination of ketones.

Representative Protocol: α-Bromination of Acetophenone

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 equiv.) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Add a catalytic amount of hydrobromic acid (HBr, ~0.1 equiv.).

-

Slowly add a solution of this compound (1.05 equiv.) in the same solvent at room temperature.

-

Monitor the reaction by TLC or GC-MS. The disappearance of the starting material typically occurs within 1-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted brominating agent.

-

Perform an aqueous workup by extracting the mixture with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to yield α-bromoacetophenone.

Bromination of Alkenes

Alkenes undergo electrophilic addition with TBAc to form vicinal dibromides. The reaction is highly stereoselective, proceeding through a cyclic bromonium ion intermediate to give exclusively the anti-addition product.[14][15]

Mechanism: The π-bond of the alkene attacks a bromine atom on TBAc, simultaneously displacing the tribromoacetonate anion and forming a three-membered bromonium ion. The bromide ion (or another nucleophile) then attacks one of the carbons of the bromonium ion from the face opposite the C-Br bond, resulting in anti-diastereoselectivity.[14][16]

Representative Protocol: Bromination of Cyclohexene

-

Dissolve cyclohexene (1.0 equiv.) in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.0 equiv.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours or until TLC indicates full consumption of the alkene.

-

Quench the reaction with aqueous sodium bisulfite solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent.

-

The product, trans-1,2-dibromocyclohexane, is often obtained in high purity without the need for further purification.

Bromination of Alkynes

Alkynes react with TBAc to yield dibromoalkenes and, with excess reagent, tetrabromoalkanes. The initial addition of one equivalent of bromine typically results in the formation of the trans-dibromoalkene as the major product, consistent with an anti-addition mechanism.[17][18]

References

- 1. This compound | C3H2Br4O | CID 608441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 22612-89-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Bromoacetone - Wikipedia [en.wikipedia.org]

- 6. 1,1,3-Tribromoacetone (3475-39-6) for sale [vulcanchem.com]

- 7. WO2005115954A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Bromination of Acetone | Chem Lab [chemlab.truman.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

understanding the reactivity of 1,1,3,3-Tetrabromoacetone

An In-depth Technical Guide to the Reactivity of 1,1,3,3-Tetrabromoacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized ketone characterized by its significant reactivity, driven by the presence of four electron-withdrawing bromine atoms and an electrophilic carbonyl center. This guide provides a comprehensive analysis of its chemical behavior, focusing on the underlying principles that govern its reactions. We will explore its synthesis, stability, and key transformations, with a particular emphasis on its participation in the Favorskii rearrangement. This document serves as a technical resource, offering field-proven insights and detailed experimental considerations for professionals in chemical research and pharmaceutical development.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 22612-89-1) is a polyhalogenated ketone with the molecular formula C₃H₂Br₄O.[1][2] Its structure features an acetone backbone where all four alpha-hydrogens have been substituted by bromine atoms. This extensive bromination is the primary determinant of its chemical personality, rendering the alpha-carbons highly electrophilic and the bromine atoms effective leaving groups.

The molecule is a white, low-melting solid with a pungent odor, and it is sensitive to temperature.[1][3] It is generally soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, and methanol.[3][4]

| Property | Value | References |

| Molecular Formula | C₃H₂Br₄O | [1][3] |

| Molar Mass | 373.66 g/mol | [2][3] |

| Appearance | White, low-melting solid | [1][3] |

| Melting Point | 36°C | [1][4] |

| Boiling Point | 129-130°C (at 7 Torr) | [1][3] |

| Density | ~2.904 g/cm³ (Predicted) | [1][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3][4] |

| Storage | Refrigerator, Temperature Sensitive | [1][4] |

Synthesis of this compound

The preparation of this compound is typically achieved through the exhaustive bromination of acetone. This reaction proceeds under aqueous or acidic conditions, often with hydrogen bromide acting as a catalyst.[4] The process involves the stepwise substitution of the alpha-hydrogens of acetone with bromine.

The reaction is often not perfectly selective and can result in a mixture of brominated acetones, including mono-, di-, and tribromoacetone derivatives.[5] Controlling the reaction conditions, such as ensuring the rapid and thorough mixing of bromine and acetone before the reaction fully initiates, is crucial to minimize the formation of lesser-brominated byproducts and maximize the yield of the desired tetrabrominated product.[5][6]

Core Reactivity and Mechanistic Principles

The reactivity of this compound is dominated by two key features: the electrophilic nature of the carbonyl carbon and the presence of four bromine atoms on the alpha-carbons. Unlike typical α-halo ketones, it lacks any α'-hydrogens, which fundamentally alters its reaction pathways, particularly in the presence of a base.

The Absence of Enolization

For many α-halo ketones, a crucial reaction step is the deprotonation of an α'-hydrogen (a hydrogen on the carbon on the other side of the carbonyl) to form an enolate.[7] This enolate is a key intermediate in the classic Favorskii rearrangement.[8][9] this compound has no such hydrogens, making enolate formation impossible. This structural constraint forces the molecule into alternative mechanistic pathways.

The Quasi-Favorskii Rearrangement

In the presence of a base, such as an alkoxide, this compound undergoes a rearrangement known as the quasi-Favorskii (or pseudo-Favorskii) rearrangement.[9][10] This mechanism is characteristic of α-halo ketones that cannot form an enolate.[10]

The reaction is initiated by the nucleophilic attack of the base (e.g., methoxide) on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. Instead of forming a cyclopropanone ring (which requires an enolate), this intermediate collapses in a concerted fashion. A neighboring bromomethyl group migrates, displacing a bromide ion from the other alpha-carbon. This process ultimately leads to the formation of a carboxylic acid derivative, such as an ester.[9]

Key Synthetic Applications

The unique reactivity of this compound makes it a valuable, albeit specialized, intermediate in organic synthesis.

Reaction with Sodium Methoxide

A classic example of its reactivity is the reaction with sodium methoxide in methanol.[11] This reaction proceeds via the quasi-Favorskii rearrangement to yield an α,β-unsaturated ester. The strong nucleophilic character of the methoxide ion initiates the attack on the carbonyl group, and the subsequent rearrangement is driven by the stability of the resulting conjugated system and the excellent leaving group ability of the bromide ion.[11][12]

Intermediate in Complex Syntheses

This compound serves as an intermediate in the synthesis of certain complex molecules. For instance, it is used in the preparation of an isotope-labeled version of Mutagen X (MX), a chlorinated furanone that is a significant disinfection byproduct in drinking water.[4] This application highlights its utility in constructing highly functionalized and specialized chemical structures.

Experimental Protocol: Quasi-Favorskii Rearrangement

The following is a generalized protocol for the reaction of this compound with sodium methoxide, based on standard procedures for Favorskii rearrangements.[8][13]

Objective: To synthesize a methyl 2,3-dibromoacrylate derivative via the quasi-Favorskii rearrangement of this compound.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous methanol. Cool the flask to 0°C using an ice/water bath.

-

Reagent Addition: Prepare a solution of sodium methoxide in anhydrous methanol. Add this solution dropwise to the stirred solution of tetrabromoacetone over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0°C and carefully quench by adding saturated aqueous NH₄Cl solution to neutralize the excess base.[8]

-